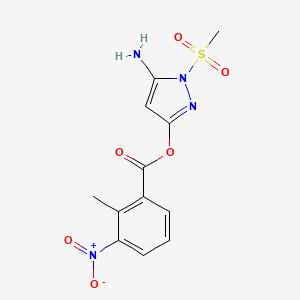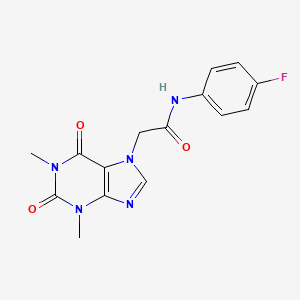![molecular formula C22H22FN3O3 B2520387 2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-45-2](/img/structure/B2520387.png)
2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are known to have diverse biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Molecular Structure Analysis
The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine rings are often used in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions .Scientific Research Applications
Chemosensors for Transition Metal Ions
One area of research has involved the synthesis and characterization of related compounds for their molecular recognition abilities toward transition metal ions. Compounds exhibiting remarkable selectivity towards specific ions such as Cu2+ have been developed, where complexation is indicated by a color change, demonstrating potential for analytical applications in detecting and quantifying metal ions in various environments (Gosavi-Mirkute et al., 2017).
Nonlinear Optical Properties
Research has also focused on the linear photophysical and nonlinear optical properties of related diketopyrrolopyrrole derivatives. These studies have revealed significant two-photon absorption capabilities, indicating potential uses in photonic devices and materials that require high nonlinear optical responses for applications such as data storage, imaging, and photodynamic therapy (Zadeh et al., 2015).
Fluorescence Emission Changes by Metal Ions
Further investigations have explored the interactions of pyridine tethered 1,4-naphthoquinone derivatives with metal ions, showcasing selective fluorescence emission changes. This selectivity offers a basis for designing fluorescent sensors for metal ions, contributing to environmental monitoring and bioimaging applications (Jali et al., 2013).
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-7-fluoro-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-3-25(4-2)11-12-26-19(14-7-9-24-10-8-14)18-20(27)16-13-15(23)5-6-17(16)29-21(18)22(26)28/h5-10,13,19H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOIKKLVGGJQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)
![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)


![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2520320.png)






